3-[(5-Bromo-2-hydroxybenzylidene)amino]benzonitrile
Description
Properties
IUPAC Name |
3-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O/c15-12-4-5-14(18)11(7-12)9-17-13-3-1-2-10(6-13)8-16/h1-7,9,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBNNCOXFJBSSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=CC2=C(C=CC(=C2)Br)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reagents:
-
5-Bromo-2-hydroxybenzaldehyde (1.0 equiv)
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3-Aminobenzonitrile (1.0–1.2 equiv)
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Ethanol (abs., 50–100 mL/g substrate)
Procedure:
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Reflux : Combine reagents in ethanol and reflux at 78–80°C for 4–6 hours.
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Cooling : Allow the mixture to cool to room temperature, inducing crystallization.
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Isolation : Filter the precipitate and wash with cold ethanol.
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Purification : Recrystallize from ethanol or methanol to achieve >95% purity.
Yield Optimization:
Industrial-Scale Adaptations
Industrial production emphasizes cost efficiency and scalability:
Key Modifications:
Process Metrics:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 4–6 h | 0.5–1 h |
| Yield | 80–85% | 88–92% |
| Purity | >95% | >99% |
Analytical Characterization
Post-synthesis verification ensures structural fidelity and purity:
Spectroscopic Methods
Crystallographic Data
Single-crystal X-ray diffraction confirms the planar geometry of the Schiff base moiety and intramolecular hydrogen bonding between the hydroxyl and imine groups.
Comparative Analysis of Methodologies
Solvent Impact on Yield
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 85 | 95 |
| Methanol | 32.7 | 82 | 93 |
| Acetonitrile | 37.5 | 78 | 90 |
Ethanol balances solubility and volatility, facilitating high recovery rates.
Temperature Optimization
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 70 | 8 | 72 |
| 80 | 4 | 85 |
| 90 | 3 | 83 |
Exceeding 80°C promotes side reactions, slightly reducing yield.
Challenges and Mitigations
Common Issues
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Byproduct Formation : Oxidative degradation of the aldehyde under prolonged heating.
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Solvent Impurities : Residual water in ethanol hydrolyzes the imine bond.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Bromo-2-hydroxybenzylidene)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-[(5-Bromo-2-hydroxybenzylidene)amino]benzaldehyde.
Reduction: Formation of 3-[(5-Bromo-2-hydroxybenzylidene)amino]benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound serves as a building block for the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a valuable intermediate in organic synthesis.
| Reaction Type | Common Reagents | Major Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO4) | 3-[(5-Bromo-2-hydroxybenzylidene)amino]benzaldehyde |
| Reduction | Lithium aluminum hydride (LiAlH4) | 3-[(5-Bromo-2-hydroxybenzylidene)amino]benzylamine |
| Substitution | Sodium methoxide (NaOCH3) | Various substituted derivatives |
Biology
Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to disrupt bacterial cell membranes and inhibit essential enzymes critical for bacterial survival. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) suggesting its potential as an antimicrobial agent.
Additionally, the compound has been evaluated for its anticancer activity. In vitro studies revealed cytotoxic effects against several cancer cell lines, including gastric (ACP-03), melanoma (SKMEL-19), and colon (HCT-116) cancer cells. The reported IC50 values were lower than 5 μM for some derivatives, indicating strong activity compared to established chemotherapeutics like doxorubicin.
Medicine
The therapeutic potential of this compound is being explored in drug development, particularly for conditions such as cancer and bacterial infections. Its mechanism of action may involve inducing apoptosis in cancer cells and modulating signaling pathways associated with cell proliferation and survival.
Antimicrobial Evaluation
A study assessed the antibacterial efficacy of various Schiff bases, including derivatives of this compound. Results indicated significant antibacterial activity against multi-drug resistant strains, with MIC values ranging from 46.9 to 93.7 μg/mL.
Cytotoxicity Assays
In vitro cytotoxicity assays using MTT showed that 3-[(5-Bromo-2-hydroxybenzylidene)amino]benzonitrile effectively reduced cell viability in targeted cancer lines, focusing on cellular mechanisms leading to apoptosis.
The biological activity of this compound can be attributed to several factors:
- Hydrogen Bonding : Intramolecular O—H⋯N hydrogen bonding stabilizes the structure and enhances interaction with biological targets.
- Nucleophilic Interactions : The presence of electron-withdrawing groups like bromine enhances nucleophilic attack sites within the molecule, facilitating interactions with biomolecular targets.
Mechanism of Action
The mechanism of action of 3-[(5-Bromo-2-hydroxybenzylidene)amino]benzonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Table 1: Key Properties of Selected Benzonitrile Derivatives
Key Observations :
- Substituent Position : The placement of the nitrile group (2- vs. 3-position) alters molecular symmetry and hydrogen-bonding patterns. For example, FOWXOF (2-position nitrile) forms intramolecular O–H⋯N bonds, whereas the target compound’s 3-position nitrile may promote intermolecular interactions .
- Substituent Effects : Bromine (Br) and chlorine (Cl) enhance electron-withdrawing effects, stabilizing charge-transfer states, while methoxy (-OMe) and tert-butyl (-tBu) groups introduce steric bulk and electron-donating character. The bulky tert-butyl groups in ’s compound reduce packing efficiency (V = 2050.2 ų) compared to smaller substituents .
- Hydrogen Bonding : All derivatives exhibit O–H⋯N (nitrile) interactions, but additional motifs vary. For instance, FOWXOF shows C–H⋯Br contacts, while GEJGAE includes C–H⋯Cl bonds, highlighting halogen-specific interactions .
Crystallographic and Hirshfeld Surface Analysis
- Packing Efficiency: The 3,5-di-tert-butyl derivative () has a larger unit cell volume (2050.2 ų) compared to FOWXOF (monoclinic, smaller substituents), indicating reduced density due to steric hindrance .
- Hirshfeld Surfaces: In analogous compounds like 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, Hirshfeld analysis reveals that O–H⋯N and C–H⋯π interactions dominate, with Br substituents contributing to higher polarizability .
Electronic and Application-Oriented Comparisons
- DFT Studies : For the thiophene-substituted analog in , computational modeling indicates enhanced conjugation and charge-transfer efficiency compared to purely aromatic systems, suggesting bromine’s electron-withdrawing effects could similarly modulate electronic properties .
Biological Activity
3-[(5-Bromo-2-hydroxybenzylidene)amino]benzonitrile is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's unique structure, characterized by the presence of a bromine atom, a hydroxyl group, and a benzonitrile moiety, suggests diverse interactions with biological targets.
- Molecular Formula : C14H9BrN2O
- Molecular Weight : 303.15 g/mol
- Structure : The compound features a Schiff base configuration, which is common among compounds with significant biological activity.
Synthesis
The synthesis of this compound typically involves a condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 3-aminobenzonitrile, often conducted in ethanol or methanol under reflux conditions. This method yields the desired product through recrystallization.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymes critical for bacterial survival. A study highlighted its effectiveness against various Gram-positive and Gram-negative bacteria, showcasing minimum inhibitory concentrations (MICs) that suggest potential as an antimicrobial agent .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including gastric (ACP-03), melanoma (SKMEL-19), and colon (HCT-116) cancer cells. The IC50 values were reported to be lower than 5 μM for some derivatives, indicating strong activity compared to established chemotherapeutics like doxorubicin . The proposed mechanism involves inducing apoptosis in cancer cells through modulation of signaling pathways associated with cell proliferation and survival.
Case Studies
- Antimicrobial Evaluation : A study assessed the antibacterial efficacy of various Schiff bases, including derivatives of this compound. Results indicated significant antibacterial activity against multi-drug resistant strains, with MIC values ranging from 46.9 to 93.7 μg/mL .
- Cytotoxicity Assays : In vitro cytotoxicity assays using MTT showed that the compound effectively reduced cell viability in targeted cancer lines, with a focus on cellular mechanisms leading to apoptosis .
The biological activity of this compound can be attributed to:
- Hydrogen Bonding : Intramolecular O—H⋯N hydrogen bonding stabilizes the structure and enhances its interaction with biological targets .
- Nucleophilic Interactions : The presence of electron-withdrawing groups like bromine enhances nucleophilic attack sites within the molecule, facilitating interactions with biomolecular targets .
Comparison with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| This compound | Significant against Gram-positive/negative bacteria | Strong cytotoxicity in various cancer cell lines | Contains both bromine and hydroxyl groups |
| 3-[(5-Bromo-2-hydroxybenzylidene)amino]benzamide | Moderate | Moderate cytotoxicity | Lacks nitrile functionality |
| 3-[(5-Bromo-2-hydroxybenzylidene)amino]benzoic acid | Limited | Weak cytotoxicity | Acidic functional group |
Q & A
Q. What is the standard synthetic route for 3-[(5-Bromo-2-hydroxybenzylidene)amino]benzonitrile?
The compound is synthesized via a Schiff base condensation reaction. A typical method involves refluxing equimolar amounts of 5-bromo-2-hydroxybenzaldehyde and 3-aminobenzonitrile in ethanol under acidic or neutral conditions. The reaction is monitored by TLC, and the product is purified by recrystallization or column chromatography. This method is analogous to the synthesis of related Schiff bases reported in crystallographic studies .
Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?
- Spectroscopy : FT-IR confirms the imine (C=N) stretch near 1600–1620 cm⁻¹ and hydroxyl (O–H) vibrations at ~3400 cm⁻¹. NMR (¹H and ¹³C) resolves aromatic protons, the imine proton (~8.5–9.0 ppm), and nitrile carbon (~115 ppm) .
- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) determines the molecular structure, space group (e.g., orthorhombic Pca2₁), and hydrogen-bonding networks. Data collection is performed using MoKα radiation (λ = 0.71073 Å), and refinement is carried out with SHELXL .
Q. How does the Schiff base functionality influence its reactivity?
The imine group (C=N) acts as a Lewis base, enabling coordination to transition metals (e.g., Cu²⁺, Ni²⁺) to form complexes. The hydroxyl and nitrile groups further stabilize metal binding, making the compound a versatile ligand for catalysis or magnetic studies .
Advanced Research Questions
Q. How is hydrogen-bonding topology analyzed in its crystal structure?
Graph set analysis (G) is applied to categorize hydrogen bonds. For example, the title compound exhibits intramolecular O–H···N bonds (S(6) motif) and intermolecular C–H···O/N interactions, forming a 3D network. ORTEP-3 or Mercury software visualizes these interactions, while SHELX refines bond lengths and angles .
Table 1 : Selected crystallographic parameters (from ):
| Parameter | Value |
|---|---|
| Space group | Pca2₁ |
| a, b, c (Å) | 25.609, 3.930, 12.368 |
| Z | 4 |
| Dₓ (g/cm³) | 1.607 |
| R-factor | 0.043 |
Q. How are discrepancies in crystallographic data resolved during refinement?
Discrepancies (e.g., thermal parameters, occupancy) are addressed using SHELXL’s constraints/restraints. High-resolution data (θ > 25°) and outlier rejection (e.g., SHELXL HKLF 5) improve model accuracy. Twinning or disorder requires alternative refinement strategies, such as partitioning the model .
Q. What strategies optimize this compound for coordination chemistry applications?
- Ligand design : Modify substituents (e.g., electron-withdrawing Br vs. electron-donating OCH₃) to tune metal-binding affinity.
- Crystallization : Use solvent diffusion (e.g., DMF/EtOH) to grow single crystals of metal complexes.
- Validation : Compare experimental (SCXRD) and computational (DFT) bond lengths to confirm coordination geometry .
Q. How does this compound compare to structurally similar Schiff bases in supramolecular chemistry?
Comparative studies focus on:
- Packing motifs : Analyze π-π stacking and halogen interactions (Br···N/C) using CrystalExplorer.
- Thermal stability : TGA/DSC reveals decomposition trends linked to substituent effects.
- Bioactivity : Schiff bases with nitro or amino groups often show enhanced antimicrobial activity .
Methodological Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
